![molecular formula C8H4BrF3O2 B1290153 3-Bromo-4-(trifluoromethyl)benzoic acid CAS No. 581813-17-4](/img/structure/B1290153.png)
3-Bromo-4-(trifluoromethyl)benzoic acid
Overview
Description
3-Bromo-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) .Physical And Chemical Properties Analysis
3-Bromo-4-(trifluoromethyl)benzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 269.02 . The compound’s specific physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.Scientific Research Applications
Synthesis of Biphenyl Amides
“3-Bromo-4-(trifluoromethyl)benzoic acid” can be used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.
Synthesis of 2-Benzazepine-4-acetic Acid Derivatives
This compound has been used as a starting material in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antipsychotic effects.
Synthesis of O-spiro C-aryl Glucosides
“3-Bromo-4-(trifluoromethyl)benzoic acid” can also be used in the synthesis of O-spiro C-aryl glucosides . These compounds are of interest in medicinal chemistry due to their potential therapeutic effects.
Catalytic Agent
It can be used as a catalytic agent . In chemistry, catalysts are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.
Petrochemical Additive
This compound can be used as an additive in the petrochemical industry . Additives are substances that are added to products in small quantities to achieve certain properties or to improve existing properties.
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
“3-Bromo-4-(trifluoromethyl)benzoic acid” was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . These compounds have potential applications in medicinal chemistry.
Internal Standard in GC/MS Analysis
It was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . An internal standard in analytical chemistry is a chemical substance that is added in a constant amount to samples, the blank and calibration standards in a chemical analysis. This substance can then be used for calibration by plotting the ratio of the analyte signal to the internal standard signal as a function of the analyte concentration of the standards. This method can correct for random instrumental errors.
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPWXHFRGDHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624946 | |
Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethyl)benzoic acid | |
CAS RN |
581813-17-4 | |
Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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